molecular formula C6H7BrN2O2S B3175674 N-(2-Bromophenyl)aminosulfonamide CAS No. 958741-63-4

N-(2-Bromophenyl)aminosulfonamide

Cat. No.: B3175674
CAS No.: 958741-63-4
M. Wt: 251.1 g/mol
InChI Key: IELYYFOWOZJBJR-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)aminosulfonamide is an organosulfur compound with the molecular formula C6H7BrN2O2S and a molecular weight of 251.1 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an aminosulfonamide group. It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromophenyl)aminosulfonamide typically involves the reaction of 2-bromoaniline with sulfamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(2-Bromophenyl)aminosulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of N-(2-substituted phenyl)aminosulfonamide derivatives.

    Oxidation Reactions: Formation of sulfonyl derivatives.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

N-(2-Bromophenyl)aminosulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)aminosulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. The bromine atom and the sulfonamide group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • N-(2-Chlorophenyl)aminosulfonamide
  • N-(2-Fluorophenyl)aminosulfonamide
  • N-(2-Iodophenyl)aminosulfonamide

Comparison: N-(2-Bromophenyl)aminosulfonamide is unique due to the presence of the bromine atom, which imparts distinct chemical properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

1-bromo-2-(sulfamoylamino)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2S/c7-5-3-1-2-4-6(5)9-12(8,10)11/h1-4,9H,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELYYFOWOZJBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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